An In-depth Technical Guide to trans-2,cis-6-Nonadienal-13C2
An In-depth Technical Guide to trans-2,cis-6-Nonadienal-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2,cis-6-Nonadienal-13C2 is the isotopically labeled form of trans-2,cis-6-nonadienal (B146757), a naturally occurring unsaturated aldehyde. The native compound is recognized by its potent and characteristic aroma, reminiscent of cucumber and violet leaves, and is a key flavor component in various fruits and vegetables.[1][2][3][4] In the realm of scientific research, the introduction of two carbon-13 (¹³C) atoms into the nonadienal backbone creates a stable, heavy-isotope labeled internal standard, invaluable for quantitative analysis.
This guide provides a comprehensive overview of trans-2,cis-6-Nonadienal-13C2, including its chemical properties, a conceptual synthetic pathway, detailed experimental protocols for its application as an internal standard in mass spectrometry-based assays, and its biological significance, particularly in the context of lipid peroxidation and cellular toxicity.
Chemical Properties and Synthesis
trans-2,cis-6-Nonadienal is a doubly unsaturated nine-carbon aldehyde.[1] The ¹³C₂ designation indicates that two carbon atoms in the molecule have been replaced with the stable carbon-13 isotope. This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight, allowing for its differentiation in mass spectrometry.
Table 1: Physicochemical Properties of trans-2,cis-6-Nonadienal
| Property | Value |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Powerful, green, cucumber, violet leaf |
| Boiling Point | Not specified |
| Solubility | Nearly insoluble in water, soluble in organic solvents |
Conceptual Synthesis of trans-2,cis-6-Nonadienal-13C2
While specific proprietary synthesis methods may vary, a general synthetic strategy for introducing a ¹³C₂ label into an unsaturated aldehyde like trans-2,cis-6-nonadienal can be conceptualized. A plausible approach involves the use of a ¹³C₂-labeled building block, such as ¹³C₂-acetylene, which can be generated from ¹³C-elemental carbon.[5] This labeled building block can then be incorporated into the carbon skeleton of the target molecule through a series of organic reactions.
Caption: Conceptual workflow for the synthesis of trans-2,cis-6-Nonadienal-13C2.
Application as an Internal Standard in Quantitative Analysis
The primary application of trans-2,cis-6-Nonadienal-13C2 is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for accurate and precise quantification of analytes in complex matrices, such as biological fluids and environmental samples.[6] The ¹³C-labeled internal standard is chemically identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, extraction, and chromatographic separation. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final measurement.
Experimental Protocol: Quantification of a Volatile Analyte by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol describes a general method for the quantification of a volatile analyte in a biological matrix (e.g., plasma, urine) using trans-2,cis-6-Nonadienal-13C2 as an internal standard.
1. Materials and Reagents:
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trans-2,cis-6-Nonadienal-13C2 (Internal Standard Stock Solution)
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Unlabeled Analyte Standard (for calibration curve)
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Biological Matrix (e.g., plasma, urine)
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Sodium Chloride
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Deionized Water
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Headspace Vials (20 mL) with Septa
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SPME Fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)
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GC-MS System with Autosampler
2. Sample Preparation:
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Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into a control matrix.
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To each calibration standard and unknown sample vial, add a fixed volume of the trans-2,cis-6-Nonadienal-13C2 internal standard stock solution to achieve a final concentration within the linear range of the instrument.
-
Add a saturating amount of sodium chloride to each vial to enhance the partitioning of volatile compounds into the headspace.
-
Seal the vials immediately.
3. HS-SPME Procedure:
-
Incubate the vials at a controlled temperature (e.g., 50°C) with agitation for a defined period (e.g., 10 minutes) to allow for equilibration of the analytes between the sample and the headspace.
-
Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) to allow for the adsorption of the volatile compounds.
4. GC-MS Analysis:
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Desorb the analytes from the SPME fiber in the heated injection port of the GC.
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Separate the compounds on an appropriate capillary column.
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Detect the analyte and the internal standard using the mass spectrometer, typically in selected ion monitoring (SIM) mode.
Table 2: Typical GC-MS Parameters
| Parameter | Setting |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Analyte) | To be determined based on the analyte's mass spectrum |
| SIM Ions (IS) | m/z specific to trans-2,cis-6-Nonadienal-13C2 |
5. Data Analysis:
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Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.
Caption: Experimental workflow for quantitative analysis using HS-SPME-GC-MS.
Biological Significance and Toxicological Profile
trans-2,cis-6-Nonadienal is a naturally occurring aldehyde formed from the lipid peroxidation of polyunsaturated fatty acids.[1] Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell damage and is implicated in various disease states. As a product of this process, the presence and concentration of nonadienal can be an indicator of oxidative stress.
Genotoxic Effects and Aneugenic Activity
Research has shown that trans-2,cis-6-nonadienal exhibits genotoxic effects.[7] Specifically, it has been identified as an aneugen, a type of mutagen that causes aneuploidy, which is an abnormal number of chromosomes in a cell.[7] Aneuploidy is a hallmark of many cancers and can contribute to tumorigenesis. The aneugenic effect of trans-2,cis-6-nonadienal is thought to be more prominent than its clastogenic (chromosome-breaking) effects.[7]
Hypothesized Signaling Pathway for Aneuploidy Induction
The precise molecular mechanism by which trans-2,cis-6-nonadienal induces aneuploidy has not been fully elucidated. However, a plausible pathway can be hypothesized based on the known reactivity of α,β-unsaturated aldehydes and the general mechanisms of aneugenesis. These aldehydes are electrophilic and can form adducts with cellular nucleophiles, such as proteins and DNA. Interference with critical components of the mitotic spindle or the proteins involved in the spindle assembly checkpoint (SAC) can lead to chromosome mis-segregation and aneuploidy.
References
- 1. researchgate.net [researchgate.net]
- 2. Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-MS or SPME-GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS Analysis of Lipid Oxidation Products in Blood, Urine, and Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
